Hydrobromide Salt vs Free Base: Counterion-Controlled Aqueous Solubility and Hygroscopicity Differentiation
The target compound is supplied exclusively as the hydrobromide salt (C₁₂H₁₄N₂O·HBr), with a molecular weight of 283.16 g·mol⁻¹ and a bromide ion constituting approximately 28.2% of the total mass . In contrast, the free-base form (C₁₂H₁₄N₂O; MW 202.25 g·mol⁻¹, calculated) lacks the bromide counterion. The presence of the bromide anion is expected to increase aqueous solubility relative to the free base by a factor of 3- to 10-fold, based on general class-level trends for quaternary ammonium bromide salts versus neutral tertiary amines of comparable lipophilicity [1]. Quantitative experimental aqueous solubility data for this specific compound are not publicly available; the solubility differential is therefore inferred from established physicochemical principles applicable to ammonium bromide salts [1].
| Evidence Dimension | Aqueous solubility (qualitative comparison, salt form vs free base) |
|---|---|
| Target Compound Data | Hydrobromide salt; C₁₂H₁₅BrN₂O; MW 283.16 g·mol⁻¹; Br⁻ = 28.2% w/w |
| Comparator Or Baseline | Free base (C₁₂H₁₄N₂O; MW 202.25 g·mol⁻¹, calculated) |
| Quantified Difference | Estimated 3- to 10-fold higher aqueous solubility for HBr salt vs free base (class-level inference; no compound-specific experimental data available) [1] |
| Conditions | Inference derived from general ammonium bromide salt vs neutral amine solubility trends in aqueous media (pH 7.0 ± 0.5, 25 °C) |
Why This Matters
For procurement in solution-phase chemistry or biological assay workflows, the hydrobromide salt form ensures immediate aqueous dispersibility without requiring in situ pH adjustment or co-solvent addition, reducing variability in compound handling protocols.
- [1] Gould, P. L. Salt selection for basic drugs. Int. J. Pharm. 1986, 33(1–3), 201–217. View Source
